molecular formula C11H6FN3O3 B2835320 10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 1630763-70-0

10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid

Cat. No. B2835320
CAS RN: 1630763-70-0
M. Wt: 247.185
InChI Key: XTOZGWNVDGOATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it may be synthesized using methods similar to those used for related compounds. For instance, the Gould–Jacobs reaction is an organic synthesis method used for the preparation of quinolines and 4‐hydroxyquinoline derivatives .

Scientific Research Applications

Synthesis and Selectivity in Drug Development

  • The synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has been explored for developing potent and selective Met kinase inhibitors. This research led to the identification of analogs with excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing one compound into phase I clinical trials due to its tumor stasis capabilities in a Met-dependent human gastric carcinoma xenograft model (Schroeder et al., 2009).

Antibacterial Activities

  • The study on the synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed their significant in vitro antibacterial activity, particularly against Gram-positive organisms. This indicates the potential for designing novel antibacterial agents based on structural modifications at the 7-position of the quinolone scaffold (Cooper et al., 1990).

Fluorescent Dyes and Sensing Applications

  • A study demonstrated the synthesis of highly fluorescent dyes containing a rigid six-ringed pyrazoolympicene backbone. These compounds exhibited bright fluorescence in solution and weak fluorescence in solid state, suggesting their potential use in sensing strongly acidic environments due to their weak base behavior and significant changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).

Antiviral Agents

  • Research on fluorinated imidazoles demonstrated their potential as antiviral agents due to their inhibitory effects on viral cytopathogenicity across various major virus groups. These compounds, through inhibition of nucleic acid synthesis in the infected cell, may offer broad-spectrum antiviral activity (De Cercq & Luczak, 1975).

Antimycobacterial Activity

  • Novel derivatives of ofloxacin have been synthesized and evaluated for their antimycobacterial activities, demonstrating significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains. This highlights the potential for developing new therapeutic agents for mycobacterial infections (Dinakaran et al., 2008).

properties

IUPAC Name

10-fluoro-4-oxo-6H-pyrimido[1,2-b]indazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3O3/c12-5-2-1-3-6-9(5)10-13-7(11(17)18)4-8(16)15(10)14-6/h1-4,14H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKYUPZJIBWNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C3=NC(=CC(=O)N3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid

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